molecular formula C14H19NO5S B11824982 Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B11824982
M. Wt: 313.37 g/mol
InChI Key: CKSDZCLLZFZOLI-UHFFFAOYSA-N
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Description

Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H19NO5S It is characterized by a pyrrolidine ring substituted with a benzyl ester and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Benzyl Ester Group: The benzyl ester group is introduced via esterification, where the carboxylic acid group of the pyrrolidine derivative reacts with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Attachment of the Methylsulfonyl Group: The final step involves the introduction of the methylsulfonyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The methylsulfonyl group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate: Similar structure but with a chlorosulfonyl group instead of a methylsulfonyl group.

    Benzyl 3-(((hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a methylsulfonyl group.

Uniqueness

Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research.

Properties

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

benzyl 3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19NO5S/c1-21(17,18)20-11-13-7-8-15(9-13)14(16)19-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

CKSDZCLLZFZOLI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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